3-(3-Acetylphenyl)picolinic acid
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Overview
Description
3-(3-Acetylphenyl)picolinic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of picolinic acid, where the 3-position of the pyridine ring is substituted with a 3-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)picolinic acid.
Reduction: 3-(3-Hydroxyphenyl)picolinic acid.
Substitution: 3-(3-Nitrophenyl)picolinic acid or 3-(3-Bromophenyl)picolinic acid.
Scientific Research Applications
3-(3-Acetylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyl group and the pyridine ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may act as a ligand, binding to metal ions and forming coordination complexes that can influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Acetylphenyl)-2-pyridinecarboxylic acid
- 2-Pyridinecarboxylic acid, 3-(3-acetylphenyl)-
Uniqueness
3-(3-Acetylphenyl)picolinic acid is unique due to the presence of both the acetylphenyl and picolinic acid moieties. This combination allows for diverse chemical reactivity and potential biological activity. Compared to other picolinic acid derivatives, the acetyl group provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
3-(3-acetylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-4-2-5-11(8-10)12-6-3-7-15-13(12)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMUZAWJSDLHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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